molecular formula C26H28N4O B12037871 1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12037871
M. Wt: 412.5 g/mol
InChI Key: JLLYXEDHAILHFJ-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions depend on the nature of the substituents and the desired product. Commonly used methods include:

    Condensation reactions: These involve the reaction of o-phenylenediamine with various aldehydes or ketones in the presence of acidic or basic catalysts.

    Cyclization reactions: These involve the formation of the pyrido[1,2-a]benzimidazole ring system through intramolecular cyclization of suitable precursors.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: This can result in the formation of reduced derivatives with altered electronic properties.

    Substitution: This can involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alkyl derivatives.

Scientific Research Applications

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Pharmacology: It is investigated for its interactions with various biological targets and its potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • Other pyrido[1,2-a]benzimidazole derivatives

Uniqueness

1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substituents and structural features, which confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

1-(4-ethoxyanilino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H28N4O/c1-4-6-7-10-21-18(3)22(17-27)26-29-23-11-8-9-12-24(23)30(26)25(21)28-19-13-15-20(16-14-19)31-5-2/h8-9,11-16,28H,4-7,10H2,1-3H3

InChI Key

JLLYXEDHAILHFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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